4-Chloro-2-cyclopropylpyridine
Overview
Description
4-Chloro-2-cyclopropylpyridine is an organic compound with a molecular formula of C8H8ClN . It is a pyridine derivative with a cyclopropyl group attached to its second carbon.
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-cyclopropylpyridine consists of a pyridine ring with a chlorine atom at the 4th position and a cyclopropyl group at the 2nd position . The molecular weight of this compound is 153.609 Da .Physical And Chemical Properties Analysis
4-Chloro-2-cyclopropylpyridine is a white solid . It has a molecular weight of 190.07 . The InChI code for this compound is 1S/C8H8ClN.ClH/c9-7-3-4-10-8(5-7)6-1-2-6;/h3-6H,1-2H2;1H .Scientific Research Applications
Molecular Structure and Conformation
4-Chloro-2-cyclopropylpyridine and related compounds have been a subject of study for their molecular structure and conformation. Research indicates that the presence of the nitrogen atom in such molecules generally lowers their energy, affecting their stability. For instance, in 4-cyclopropylpyridine, a mixture of conformers dominated by the bisected one is observed, illustrating the influence of molecular structure on the properties of these compounds (Trætteberg, Rauch, & Meijere, 2005).
Photophysical Properties and Redox Behavior
The study of 4-Chloro-2-cyclopropylpyridine derivatives in metal complexes reveals insights into their photophysical properties and redox behavior. For instance, iridium(III) cyclometalated compounds with bipyridine derivatives demonstrate oxidation centered on metal-ligand bonds and luminescence from specific energy levels (Neve, Crispini, Campagna, & Serroni, 1999).
Covalent Protein Modification
4-Chloro-2-cyclopropylpyridine derivatives have been investigated as covalent protein modifiers. Their ability to inactivate specific proteins through covalent modification indicates potential applications in developing chemical probes for biological research (Schardon, Tuley, Er, Swartzel, & Fast, 2017).
Synthesis and Reactivity
Research on the synthesis and reactivity of 4-Chloro-2-cyclopropylpyridine and its analogs has been conducted. This includes exploring methods like the Sandmeyer reaction for efficient synthesis and understanding their reactions with various nucleophiles, providing valuable insights for synthetic chemistry applications (Striela et al., 2017).
Electronic and Spectroscopic Analysis
Studies have also been done on the electronic and spectroscopic properties of 4-Chloro-2-cyclopropylpyridine derivatives. This includes investigating their molecular structures, vibrational wavenumbers, and electronic properties, which are essential for understanding their potential applications in materials science and electronics (Velraj, Soundharam, & Sridevi, 2015).
Safety And Hazards
The safety data sheet for 4-Chloro-2-cyclopropylpyridine indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction . It’s recommended to avoid breathing dust, to wash skin thoroughly after handling, and to not eat, drink, or smoke when using this product .
properties
IUPAC Name |
4-chloro-2-cyclopropylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c9-7-3-4-10-8(5-7)6-1-2-6/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJHHFWJKUXBRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731462 | |
Record name | 4-Chloro-2-cyclopropylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclopropylpyridine | |
CAS RN |
1163707-52-5 | |
Record name | 4-Chloro-2-cyclopropylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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